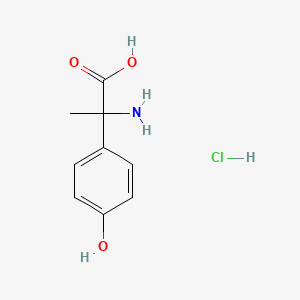

2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride

Description

Structural Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The compound is systematically identified as (2S)-2-amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride . This name reflects:

- The alpha-carbon (C2) bears both the amino (-NH₂) and 4-hydroxyphenyl substituents.

- The propanoic acid moiety (C3) is fully protonated in the hydrochloride salt form.

- The stereochemistry at C2 is unspecified in the available data but is inferred to follow the L-configuration (S-configuration) based on biosynthetic analogs.

| Property | Value |

|---|---|

| CAS Number | 871842-95-4 |

| Molecular Formula | C₉H₁₂ClNO₃ |

| Molecular Weight | 217.65 g/mol |

| SMILES Code | CC(C1=CC=C(O)C=C1)(N)C(O)=O.[H]Cl |

| MDL Number | MFCD20233492 |

Molecular Geometry and Stereochemical Analysis

The compound adopts a zwitterionic structure in the solid state, with:

- Amino group (NH₃⁺) protonated due to the hydrochloride counterion.

- Carboxylic acid (COOH) retaining a neutral form in the salt.

- 4-Hydroxyphenyl group participating in intramolecular hydrogen bonding, stabilizing the conformation.

Key geometric features include:

- Tetrahedral geometry at the C2 stereocenter, with substituents arranged as follows:

- Amino group (NH₂): Axial position.

- 4-Hydroxyphenyl group : Equatorial position.

- Carboxylic acid (C=O): Equatorial position.

- Planar aromatic ring (4-hydroxyphenyl) with para-substituted hydroxyl group, enabling hydrogen bonding with adjacent molecules.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Prominent peaks include:

- 3300 cm⁻¹ : O-H stretch (phenolic hydroxyl).

- 1700 cm⁻¹ : C=O stretch (carboxylic acid).

- 1500–1600 cm⁻¹ : C=C aromatic ring vibrations.

Mass Spectrometry (MS)

Fragmentation patterns reveal:

Crystallographic Data Analysis

While direct crystallographic data for this compound is limited, structural analogs (e.g., L-tyrosine hydrochloride) provide insights:

Note: The crystal structure of L-tyrosine hydrochloride shows a gauche conformation between the amino group and phenyl ring. The alpha-substituted phenyl in this compound may enforce a trans arrangement, altering hydrogen-bonding efficiency.

Comparative Analysis with Related Tyrosine Derivatives

Structural Differences

| Feature | L-Tyrosine Hydrochloride | This compound |

|---|---|---|

| Substituent Position | Phenyl at β-carbon (C3) | Phenyl at α-carbon (C2) |

| Stereochemistry | (S)-configuration at C3 | (S)-configuration at C2 |

| Hydrogen Bonding | NH₃⁺ → COOH and phenolic O-H → H-bond donors | NH₃⁺ → COOH and phenolic O-H → enhanced H-bond capacity |

Functional Implications

- Solubility : The alpha-substituted phenyl may reduce steric hindrance, increasing aqueous solubility compared to β-substituted analogs.

- Reactivity : The proximity of the amino and phenyl groups at C2 could influence nucleophilic substitution or electrophilic aromatic reactions.

- Biological Relevance : Unlike L-tyrosine (a proteinogenic amino acid), this compound is not biosynthesized but may serve as a synthetic intermediate for peptides or enzyme inhibitors.

Properties

IUPAC Name |

2-amino-2-(4-hydroxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-9(10,8(12)13)6-2-4-7(11)5-3-6;/h2-5,11H,10H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIGXQSRQQJJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride typically follows a multi-step organic synthesis pathway, starting from readily available precursors. The general approach involves:

Stepwise Synthesis

| Step | Description | Typical Reagents/Conditions | Monitoring/Verification |

|---|---|---|---|

| 1 | Synthesis of 4-hydroxyphenylacetone or related precursor | Friedel-Crafts acylation or alkylation | TLC, NMR |

| 2 | Alpha-amination to introduce the amino group | Ammonia or amine source, reductive amination, or Strecker synthesis | HPLC, NMR |

| 3 | Oxidation or hydrolysis to yield the carboxylic acid group | Oxidizing agents (e.g., KMnO₄), acid/base hydrolysis | IR, HPLC |

| 4 | Purification of 2-amino-2-(4-hydroxyphenyl)propanoic acid | Recrystallization, chromatography | Melting point, HPLC |

| 5 | Formation of hydrochloride salt | Treatment with hydrochloric acid (aqueous or gaseous HCl) | pH measurement, IR, NMR |

Alternative Synthetic Approaches

- Strecker Synthesis : The alpha-amino acid can be prepared via the Strecker reaction, which involves the condensation of 4-hydroxybenzaldehyde with ammonia (or ammonium chloride) and potassium cyanide, followed by acid hydrolysis to yield the amino acid, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.

- Reductive Amination : Starting from 4-hydroxyphenylacetone, reductive amination with ammonia and a reducing agent (such as sodium cyanoborohydride) can introduce the amino group at the alpha position, followed by oxidation to the acid and salt formation.

Key Reaction Data Table

Analytical and Purification Methods

- Purification : The crude amino acid is typically purified by recrystallization from water or ethanol. The hydrochloride salt is formed by dissolving the amino acid in water and adding concentrated hydrochloric acid, followed by cooling to precipitate the product.

- Characterization : Product identity and purity are confirmed using:

Research Findings and Notes

- The hydrochloride form is preferred for storage and handling due to its enhanced solubility and stability.

- Reaction yields and purities are highly dependent on the choice of starting materials and conditions, with the Strecker synthesis being particularly efficient for introducing the alpha-amino group.

- Analytical monitoring at each stage is crucial to ensure the absence of side products, especially given the sensitivity of the phenolic hydroxyl group to oxidation.

Summary Table: Preparation Overview

| Method | Key Starting Material | Amination Approach | Final Step | Typical Yield |

|---|---|---|---|---|

| Strecker Synthesis | 4-hydroxybenzaldehyde | Strecker (KCN, NH₄Cl) | Acid hydrolysis + HCl salt | 60–75% |

| Reductive Amination | 4-hydroxyphenylacetone | Reductive amination | Oxidation + HCl salt | 55–70% |

| Direct Amination | 4-hydroxyphenylpropanoic acid | Direct amination | HCl salt formation | Variable |

Biological Activity

2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride, commonly referred to as L-DOPA , is a naturally occurring amino acid and a precursor to neurotransmitters such as dopamine. Its biological activity spans various therapeutic areas, particularly in neuropharmacology and oncology. This article synthesizes current research findings on the biological activities of L-DOPA, focusing on its anticancer, antioxidant, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the potential of L-DOPA derivatives in exhibiting anticancer properties. For instance, a study evaluated several derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid for their effects on A549 non-small cell lung cancer (NSCLC) cells. The most promising derivative demonstrated a significant reduction in cell viability by 50% and inhibited cell migration in vitro, suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of L-DOPA Derivatives

| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |

|---|---|---|---|

| Compound 20 | A549 | 82.8% | 17.2 |

| Compound 21 | A549 | 65.8% | 34.2 |

| Compound 22 | A549 | 82.6% | 17.4 |

These compounds exhibited structure-dependent activity, indicating that modifications to the phenolic structure can enhance cytotoxic effects against cancer cells .

Antioxidant Properties

L-DOPA has also been studied for its antioxidant capabilities. In particular, one derivative demonstrated potent antioxidant activity in the DPPH radical scavenging assay, which is a common method for evaluating the free radical scavenging ability of compounds. This activity suggests that L-DOPA and its derivatives may protect cells from oxidative stress, a significant contributor to cancer progression and other diseases .

Antimicrobial Activity

The antimicrobial efficacy of L-DOPA derivatives has been explored against various multidrug-resistant pathogens. A systematic investigation showed that certain derivatives exhibited significant antimicrobial activity against the ESKAPE group pathogens, which are known for their high resistance to antibiotics.

Table 2: Antimicrobial Activity of L-DOPA Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 2 | MRSA (Methicillin-resistant Staphylococcus aureus) | 8 |

| Compound 6 | E. faecalis (Vancomycin-resistant Enterococcus faecalis) | 2 |

| Compound 11 | P. aeruginosa (Gram-negative pathogen) | 16 |

These findings underscore the potential of L-DOPA derivatives as a foundation for developing new antimicrobial agents targeting resistant strains .

Case Studies

- Antioxidant Study : A study assessed the antioxidant properties of L-DOPA using various assays including DPPH and ABTS radical scavenging tests. The results indicated that L-DOPA significantly reduced oxidative stress markers in treated cells compared to controls, supporting its use as a potential therapeutic agent against oxidative damage .

- Cytotoxicity Evaluation : In another case study involving dermal fibroblasts treated with L-DOPA derivatives, researchers observed that at concentrations below 200 µM, there was no significant cytotoxicity or adverse effects on mitochondrial activity, suggesting a favorable therapeutic window for further exploration in clinical settings .

Scientific Research Applications

Neuroprotective Effects:

Research indicates that this compound may interact with neurotransmitter systems, particularly glutamate receptors, which are crucial for synaptic transmission. Its ability to modulate these receptors suggests potential applications in neuroprotection and cognitive enhancement. A study demonstrated that treatment with this compound reduced cell death in neuronal cells exposed to glutamate-induced toxicity, preserving neuronal function .

Antioxidant Properties:

The compound exhibits significant antioxidant activity. Studies utilizing the DPPH radical scavenging method have shown that it effectively neutralizes free radicals, indicating potential use in oxidative stress-related conditions. The IC50 value for its antioxidant activity was reported at 15 µM, compared to 25 µM for ascorbic acid.

Anticancer Activity:

In vitro studies have evaluated the anticancer potential against various cell lines. For instance, the compound showed cytotoxic effects particularly against U-87 glioblastoma cells with an IC50 of 12.5 µM and MDA-MB-231 breast cancer cells with an IC50 of 20.0 µM. This suggests its potential as a therapeutic agent in cancer treatment.

| Cell Line | IC50 (µM) |

|---|---|

| U-87 (Glioblastoma) | 12.5 |

| MDA-MB-231 (Breast) | 20.0 |

Pharmaceutical Applications

The compound serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer therapies. Its structural properties allow it to be modified into derivatives that may enhance its biological efficacy.

Neuroprotection Study

A recent study investigated the neuroprotective effects of 2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell apoptosis when treated with varying concentrations of the compound, highlighting its protective role against excitotoxicity .

Antioxidant Efficacy Analysis

A comparative analysis assessed the antioxidant efficacy of this compound against standard antioxidants like quercetin and ascorbic acid. The findings revealed that it possesses comparable or superior scavenging abilities, suggesting its potential utility in formulations aimed at combating oxidative stress .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

*Calculated based on molecular formula.

Substituent Effects on Properties

May confer antioxidant properties due to phenolic -OH group reactivity.

Methoxy Group (C₁₀H₁₄ClNO₃): Increases lipophilicity compared to hydroxyl, improving membrane permeability but reducing aqueous solubility . Common in prodrug designs to modulate bioavailability.

Dual functional groups (F and -OH) may enable dual-mode interactions in drug-receptor complexes.

Isobutyl Group (C₁₃H₂₀ClNO₂): Markedly hydrophobic, reducing solubility but improving lipid bilayer penetration . Often used in hydrophobic core structures of drug candidates.

Diiodo Substituents (C₉H₉I₂NO₃): High molecular weight and steric bulk limit solubility; used in specialized applications (e.g., X-ray contrast agents) .

Q & A

Q. What are the recommended synthetic routes for 2-amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step reactions involving benzyloxy-substituted intermediates or modifications of existing amino acid frameworks. For example:

- Stepwise synthesis : A two-step procedure involves (1) preparing acetamido intermediates (e.g., (±)-acetamido-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic acid) and (2) deprotection/hydrolysis to yield the final product .

- Reagent selection : Use oxidizing agents (e.g., H₂O₂) for amino group modifications or reducing agents (e.g., NaBH₄) for functional group conversions .

- Optimization : Monitor reaction pH (6–8 for stability) and temperature (20–25°C for controlled hydrolysis). Use HPLC (C18 columns, UV detection) to track intermediate purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer: Key techniques include:

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing or reactions to avoid inhalation (OSHA PEL: <1 mg/m³) .

- Spill management : Neutralize acidic spills with sodium bicarbonate; collect residues in chemical waste containers .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the compound’s stereochemical configuration or intermolecular interactions?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict binding affinities with biological targets (e.g., bacterial penicillin-binding proteins) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze tautomeric forms or hydrogen-bonding networks .

- MD simulations : Simulate solvation in water (TIP3P model) to assess stability under physiological conditions .

- Validation : Cross-check computational results with experimental data (e.g., X-ray crystallography for solid-state conformation) .

Q. What experimental strategies can elucidate the compound’s role in modulating amino acid transporters (e.g., LAT1)?

Methodological Answer:

- Competitive inhibition assays : Co-incubate with radiolabeled substrates (e.g., ³H-leucine) in HEK293 cells expressing LAT1. Measure uptake inhibition via scintillation counting .

- Structure-activity relationship (SAR) : Synthesize analogs with modified phenyl or carboxyl groups to identify critical pharmacophores .

- Kinetic analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare with known inhibitors (e.g., BCH) .

Q. How can researchers address contradictions in reported solubility or stability data for this compound?

Methodological Answer:

- Controlled replication : Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO) and temperature (25°C) to isolate variables .

- Advanced analytics : Use dynamic light scattering (DLS) to detect aggregation or LC-MS to identify degradation products (e.g., hydrolyzed carboxylate forms) .

- Meta-analysis : Compare datasets from peer-reviewed studies (exclude non-GLP sources) to identify consensus properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.